

Experimental protocol for the synthesis of Mohr's salt crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azanium;hexahydrate

Cat. No.: B12564175

[Get Quote](#)

Application Note: Synthesis of Mohr's Salt Crystals

Abstract

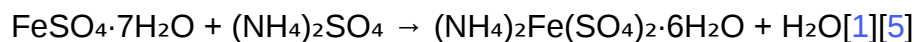
This document provides a comprehensive protocol for the laboratory synthesis of Mohr's salt (Ammonium Iron(II) Sulfate Hexahydrate, $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$). Mohr's salt is a stable double salt of ferrous sulfate and ammonium sulfate, widely utilized as a primary standard in redox titrations due to its resistance to oxidation by air.[1][2] The procedure details the dissolution of equimolar amounts of the constituent salts in an acidified solution, followed by crystallization, isolation, and drying of the resulting pale green crystals.[2][3] This protocol is intended for researchers, scientists, and professionals in chemical and drug development fields requiring a reliable source of Fe^{2+} ions.

Introduction

Mohr's salt, or ferrous ammonium sulfate, is an inorganic compound with the formula $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$. [4] It is classified as a double salt, formed from the combination of two simple salts, ferrous sulfate (FeSO_4) and ammonium sulfate $((\text{NH}_4)_2\text{SO}_4)$, in a fixed molar ratio. [4][5] When dissolved in water, it dissociates completely into its constituent ions. [4][6] A key advantage of Mohr's salt over ferrous sulfate is its enhanced stability; the ferrous (Fe^{2+}) ions in the double salt structure are less susceptible to atmospheric oxidation to ferric (Fe^{3+}) ions. [1][2] This stability makes it an excellent primary standard for volumetric analysis, particularly in

manganometry.[1] The synthesis is achieved by dissolving an equimolar mixture of the hydrated salts in water containing dilute sulfuric acid to prevent hydrolysis, followed by crystallization.[7][8] The resulting crystals are typically light green and have a monoclinic or octahedral shape.[7][8][9]

Reaction Equation:



Quantitative Data

The synthesis is based on an equimolar ratio of the two constituent salts.[3][9] The following table provides the required masses based on this principle.

Compound	Formula	Molar Mass (g/mol)	Mass Required (g)	Molar Amount (mol)
Ferrous Sulfate Heptahydrate	$\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$	278.01	7.0	~0.025
Ammonium Sulfate	$(\text{NH}_4)_2\text{SO}_4$	132.14	3.5	~0.026
Mohr's Salt (Product)	$(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	392.14	~9.8 (Theoretical)	~0.025

Note: The masses of reactants are based on common laboratory procedures and provide a slight excess of ammonium sulfate to ensure complete reaction of the ferrous sulfate.[4][7][8][9]

Experimental Protocol

3.1 Materials and Apparatus

- Chemicals:
 - Ferrous Sulfate Heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
 - Ammonium Sulfate ($(\text{NH}_4)_2\text{SO}_4$)

- Dilute Sulfuric Acid (H_2SO_4)
- Distilled Water (H_2O)
- Ethyl Alcohol (optional, for washing)
- Apparatus:
 - 250 ml Beakers (x2)
 - Weighing Balance
 - Glass Rod
 - China Dish
 - Funnel and Filter Paper
 - Tripod Stand and Wire Gauze
 - Bunsen Burner or Hot Plate
 - Wash Bottle

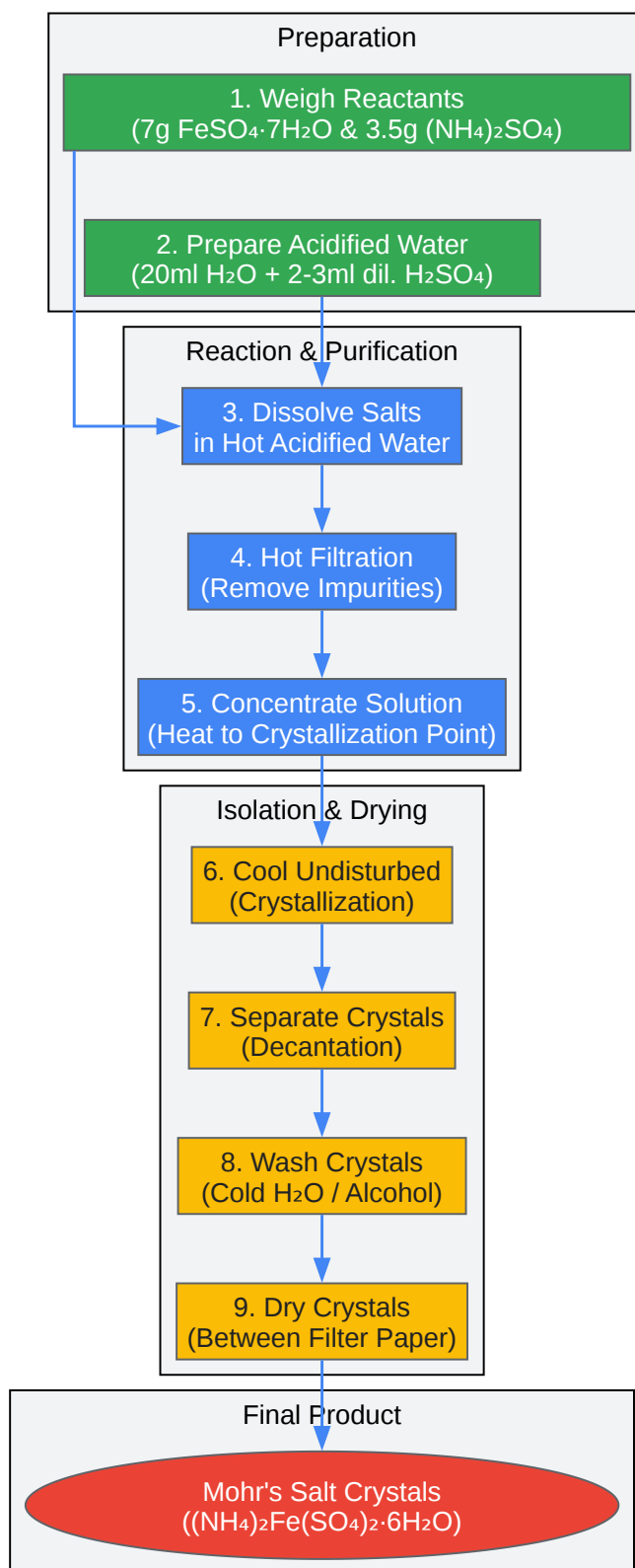
3.2 Procedure

- Weighing Reactants: Accurately weigh 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate.[\[4\]](#)[\[7\]](#)[\[9\]](#) Transfer both salts into a clean 250 ml beaker.[\[4\]](#)
- Preparation of Acidified Water: In a separate beaker, take approximately 20 ml of distilled water. To prevent the hydrolysis of ferrous sulfate and inhibit the oxidation of Fe^{2+} to Fe^{3+} , add 2-3 ml of dilute sulfuric acid to this water.[\[4\]](#)[\[7\]](#)[\[8\]](#) Heat this acidified water to boiling for about 5 minutes to expel any dissolved air, which can also promote oxidation.[\[5\]](#)[\[8\]](#)
- Dissolution: Pour the hot acidified water into the beaker containing the mixture of salts.[\[4\]](#)[\[8\]](#) Stir continuously with a glass rod until the salts are completely dissolved.[\[8\]](#)[\[9\]](#) Gentle warming may be applied if necessary to achieve a clear, pale green solution.[\[7\]](#) Caution:

Avoid prolonged heating, as it can cause the oxidation of ferrous ions, indicated by the solution turning yellow or brown.[3][7][9]

- Filtration: If the solution contains any suspended impurities, filter it while hot directly into a clean china dish.[4][5][7][8]
- Concentration: Gently heat the filtrate in the china dish over a wire gauze or sand bath to concentrate the solution.[5][7][8] To check if the crystallization point has been reached, dip the end of a glass rod into the solution and blow on it. If a thin solid crust forms on the rod, the solution is saturated.[5]
- Crystallization: Turn off the heat and cover the china dish with a watch glass. Allow the solution to cool slowly and undisturbed at room temperature.[4][7] Slow cooling promotes the formation of larger, well-defined crystals.[5][9]
- Isolation of Crystals: Once a significant crop of light green crystals has formed, carefully decant the remaining solution (mother liquor).[4][8]
- Washing: Wash the crystals with a small amount of cold water or ethyl alcohol to remove any adhering sulfuric acid or mother liquor.[5][8][10]
- Drying: Carefully transfer the crystals onto a pad of filter papers.[8] Press them gently between the folds of the filter paper to dry them.[5][7][8]
- Final Product: Weigh the final dried crystals and record the yield. The product should be pale green, transparent crystals.[9]

Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Mohr's salt crystals.

Safety and Handling Precautions

- Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coats.[1]
- Handle dilute sulfuric acid with care as it is corrosive.
- Avoid overheating the solution during the concentration step to prevent the oxidation of ferrous ions to ferric ions.[7][8][9]
- Allow the solution to cool slowly and without disturbance to obtain high-quality crystals.[7][8][9]
- If the solution appears yellow instead of pale green, it indicates oxidation, and the experiment should be repeated.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fchpt.stuba.sk [fchpt.stuba.sk]
- 2. nbinnno.com [nbinnno.com]
- 3. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 4. Preparation of Mohr's Salt: Step-by-Step Guide for Students [vedantu.com]
- 5. studypage.in [studypage.in]
- 6. testbook.com [testbook.com]
- 7. byjus.com [byjus.com]
- 8. learncbse.in [learncbse.in]
- 9. Preparation of Mohr's salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. scribd.com [scribd.com]

- To cite this document: BenchChem. [Experimental protocol for the synthesis of Mohr's salt crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12564175#experimental-protocol-for-the-synthesis-of-mohr-s-salt-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com